

An In-depth Technical Guide on 2-Methyl-3-phenylbutanoic acid

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Compound of Interest

Compound Name: 2-Methyl-3-phenylbutanoic acid

Cat. No.: B022952

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties of **2-Methyl-3-phenylbutanoic acid**, alongside detailed hypothetical experimental protocols for its characterization and potential biological activity screening.

Core Physicochemical Properties

2-Methyl-3-phenylbutanoic acid is a carboxylic acid with a molecular structure incorporating a phenyl group. Its properties are fundamental for any research or development application, from solubility testing to analytical method development.

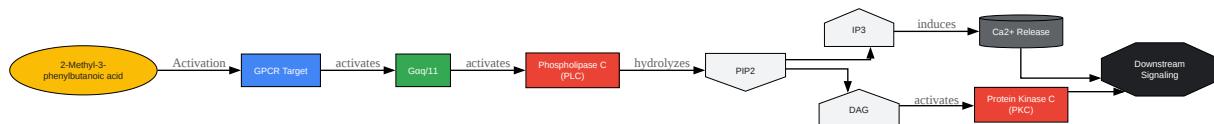
Property	Value	Source
Molecular Formula	C11H14O2	
Molecular Weight	178.23 g/mol	
Monoisotopic Mass	178.099379685 Da	
IUPAC Name	2-methyl-3-phenylbutanoic acid	
CAS Number	19731-91-0	

Hypothetical Biological Activity Screening

While the specific biological activities of **2-Methyl-3-phenylbutanoic acid** are not extensively documented in the provided search results, its structural motifs suggest potential interactions with various biological targets. A hypothetical screening cascade could be employed to elucidate its pharmacological profile.

Proposed Signaling Pathway Interaction

Given its structure, **2-Methyl-3-phenylbutanoic acid** could potentially modulate pathways involved in inflammation or metabolic regulation. A hypothetical target could be a G-protein coupled receptor (GPCR) that is known to be activated by fatty acid-like molecules.



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Hypothetical GPCR signaling pathway for **2-Methyl-3-phenylbutanoic acid**.

Experimental Protocols

The following sections detail standardized, hypothetical protocols for the characterization and screening of **2-Methyl-3-phenylbutanoic acid**.

Molecular Weight Verification by Mass Spectrometry

Objective: To experimentally confirm the molecular weight of **2-Methyl-3-phenylbutanoic acid**.

Methodology:

- Sample Preparation: Dissolve 1 mg of **2-Methyl-3-phenylbutanoic acid** in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

- Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
- Analysis:
 - Infuse the sample solution directly into the ESI source at a flow rate of 5 μ L/min.
 - Acquire mass spectra in both positive and negative ion modes.
 - In positive ion mode, expect to observe the protonated molecule $[M+H]^+$ and potentially sodium $[M+Na]^+$ or potassium $[M+K]^+$ adducts.
 - In negative ion mode, expect to observe the deprotonated molecule $[M-H]^-$.
- Data Interpretation: Calculate the theoretical exact mass of the expected ions and compare them with the experimentally observed m/z values. The high-resolution mass measurement should be within a 5 ppm error margin.

Experimental Workflow for In Vitro Screening

The following diagram outlines a typical workflow for screening a compound like **2-Methyl-3-phenylbutanoic acid** for biological activity.

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